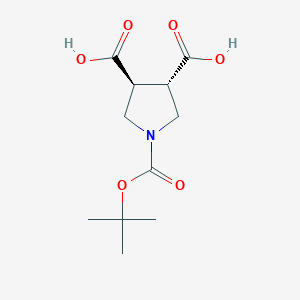
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1249779-20-1 . It has a molecular weight of 224.69 and its IUPAC name is 3-amino-1-(3-chlorobenzyl)-2-pyrrolidinone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-14-5-4-10(13)11(14)15/h1-3,6,10H,4-5,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 224.69 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Fundamental Structural Subunit in Biological Molecules : Pyrrolidin-2-ones, such as 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one, are essential components in many biological molecules, including heme and chlorophyll. They exhibit pronounced aromatic character due to extensive electron delocalization (Anderson & Liu, 2000).
Utility in Organic Synthesis : These compounds serve as valuable starting materials in organic synthesis, particularly as acceptors in conjugate addition reactions. This property has been exploited for the synthesis of various biologically active natural products (Alves, 2007).
Potential for Synthesis of Medicinal Molecules : The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is of great importance in pharmaceuticals for creating new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Synthesis of Nootropic Compounds : Pyrrolidin-2-ones are also used as precursors in the synthesis of nootropic compounds like nebracetam, which highlights their significance in the development of cognitive enhancers (Alves, 2007).
Role in the Synthesis of Pyrrolizidines and Indolizidines : They are involved in multicomponent 1,3-dipolar cycloadditions, a methodology that facilitates the synthesis of pyrrolizidines and indolizidines, compounds found in various natural products (Nájera & Sansano, 2018).
Conducting Polymer Applications : Pyrrolidin-2-ones and their derivatives, such as polypyrroles, are known for forming electrically conducting films, which have applications in electronic devices (Anderson & Liu, 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .
Propiedades
IUPAC Name |
3-amino-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-14-5-4-10(13)11(14)15/h1-3,6,10H,4-5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPCDJXBVYACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)



![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)



![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

